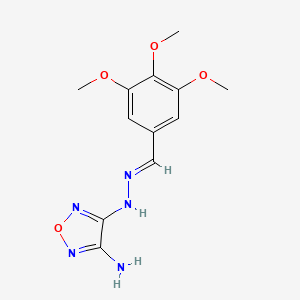
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea, also known as DTPU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DTPU is a heterocyclic compound that contains a thienyl ring, a urea moiety, and a phenyl group. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. The compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in the treatment of cancer. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models, which suggests that it could be useful in the treatment of diabetes. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has been shown to reduce inflammation and oxidative stress in animal models of inflammation, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea in lab experiments is its synthetic accessibility and ease of purification. The compound can be synthesized in multi-gram quantities with high purity, which makes it suitable for in vitro and in vivo studies. However, one limitation of using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea is its relatively low solubility in water, which could limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea. One potential direction is to investigate the compound's efficacy in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the molecular mechanisms underlying the compound's anti-diabetic and anti-inflammatory effects. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea for clinical use.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to exhibit anti-proliferative activity against cancer cells, which makes it a promising candidate for cancer therapy. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-N'-phenylurea has also been shown to possess anti-diabetic and anti-inflammatory properties, which could be useful in the treatment of these conditions.
Propriétés
IUPAC Name |
1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-(4-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-7-9-16(10-8-14)20(17-11-12-24(22,23)13-17)18(21)19-15-5-3-2-4-6-15/h2-12,17H,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBPHKTODJLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 3-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3873992.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3873993.png)

![2-methyl-N'-[4-(methylthio)benzylidene]-3-furohydrazide](/img/structure/B3874006.png)
![N-[2-(4-methoxyphenyl)-1-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3874017.png)


![2-(2,4-dichlorophenoxy)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B3874028.png)
![2-phenyl-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B3874037.png)
![2-nitro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B3874046.png)
